methyl 1-{3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanesulfonyl}piperidine-4-carboxylate
Description
Methyl 1-{3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanesulfonyl}piperidine-4-carboxylate is a synthetic small molecule characterized by a piperidine core substituted with a carboxylate ester at position 4 and a propanesulfonyl-benzofuran moiety at position 1. Key structural features include:
- 2,2-Dimethyl-2,3-dihydrobenzofuran: A bicyclic system with a fused oxygen heterocycle, contributing to metabolic stability and lipophilicity .
- Propanesulfonyl linker: Enhances solubility and provides a polar functional group for target interactions.
- Piperidine-4-carboxylate ester: Modulates conformational flexibility and bioavailability .
This compound is hypothesized to exhibit kinase inhibitory activity due to structural parallels with known ligands targeting ATP-binding domains . Its design aligns with ligand-based virtual screening principles, where structural similarity to bioactive molecules guides optimization .
Properties
IUPAC Name |
methyl 1-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO6S/c1-20(2)14-16-6-4-7-17(18(16)27-20)26-12-5-13-28(23,24)21-10-8-15(9-11-21)19(22)25-3/h4,6-7,15H,5,8-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHVBVUCLYIMBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)N3CCC(CC3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “methyl 1-{3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanesulfonyl}piperidine-4-carboxylate” is a derivative of benzofuran. Benzofuran and its derivatives are known to exhibit a wide range of biological and pharmacological applications. They have been used in the treatment of various diseases such as cancer or psoriasis
Mode of Action
The mode of action of this compound is likely to involve interaction with its targets leading to changes at the molecular and cellular levels. Benzofuran derivatives have been found to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups. .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be related to its biological and pharmacological applications. For instance, benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis, suggesting that they may affect pathways related to cell growth and differentiation.
Pharmacokinetics
It is noted that improved bioavailability is one of the targets achieved with most of the more recent compounds, suggesting that this compound may also have favorable ADME properties.
Result of Action
The result of the compound’s action is likely to be related to its biological and pharmacological applications. For instance, benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis, suggesting that they may have therapeutic effects in these conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Features
The compound shares motifs with piperidine- and benzofuran-containing pharmaceuticals (Table 1). Notable analogs include:
*Tanimoto similarity calculated using Morgan fingerprints (radius = 2) .
Functional Group Analysis
- Benzofuran vs.
- Sulfonyl vs.
Research Findings and Implications
Computational Predictions
- Similarity Search : Using Morgan fingerprints and Tanimoto coefficients, the compound shows moderate similarity (Tanimoto = 0.65–0.70) to antihistamines with piperidine cores but low similarity to kinase inhibitors like gefitinib (Tanimoto = 0.42) .
- Activity Cliffs: Minor structural changes (e.g., replacing sulfonyl with carbonyl) could drastically alter activity, underscoring the need for precise functional group optimization .
Preparation Methods
Formation of the 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol Core
The benzofuran scaffold is synthesized via acid-catalyzed cyclization of substituted resorcinol derivatives. A typical protocol involves:
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Starting material : 2,4-Dihydroxyacetophenone (50 mmol) reacted with 2-methyl-1,3-propanediol (55 mmol) in the presence of p-toluenesulfonic acid (PTSA, 1.5 equiv) in toluene under reflux.
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Cyclization : Heating at 110°C for 12 hours yields 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol.
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Purification : Silica gel chromatography (hexane:ethyl acetate, 4:1) achieves >95% purity.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 110°C |
| Catalyst | PTSA (1.5 equiv) |
| Solvent | Toluene |
| Reaction Time | 12 hours |
| Yield | 78–85% |
Preparation of the Piperidine-4-carboxylate Core
Esterification of Piperidine-4-carboxylic Acid
The piperidine carboxylate core is synthesized via Fischer esterification:
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Reagents : Piperidine-4-carboxylic acid (1.0 equiv) is refluxed with methanol (5.0 equiv) and concentrated sulfuric acid (0.1 equiv) at 65°C for 8 hours.
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Workup : Neutralization with NaHCO₃ followed by extraction with dichloromethane yields methyl piperidine-4-carboxylate (85–90% purity).
Coupling of the Sulfonylated Linker to the Piperidine Core
Nucleophilic Substitution at the Piperidine Nitrogen
The sulfonyl chloride intermediate reacts with methyl piperidine-4-carboxylate under basic conditions:
Mitsunobu Reaction for Ether Linkage (Alternative Approach)
For oxygen-linked derivatives, the Mitsunobu reaction is employed:
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Reagents : DIAD (1.2 equiv), PPh₃ (1.2 equiv), and the benzofuran alcohol in THF.
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Applicability : Less efficient for sulfonamide linkages but useful for benchmarking.
Purification and Characterization
Chromatographic Purification
The crude product is purified via silica gel chromatography:
Spectroscopic Characterization
-
¹H NMR : Key signals include δ 1.60–1.73 (m, 2H, propanesulfonyl CH₂), 3.23 (s, 3H, N-methyl), and 6.61 (d, 1H, benzofuran aromatic).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Nucleophilic Substitution | 78 | 98 | Scalability |
| Mitsunobu Reaction | 65 | 95 | Stereoselectivity |
| One-Pot Coupling | 72 | 97 | Reduced Steps |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing methyl 1-{3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanesulfonyl}piperidine-4-carboxylate with high purity?
- Methodological Answer : Multi-step organic synthesis requires precise control of reaction conditions (temperature, solvent polarity, and catalyst selection) to minimize side reactions. For example, protecting groups may stabilize reactive intermediates during sulfonylation or esterification steps, as seen in analogous piperidine derivatives . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended, followed by NMR and LC-MS to confirm structural integrity .
Q. Which analytical techniques are most effective for characterizing this compound, and how should they be validated?
- Methodological Answer : High-performance liquid chromatography (HPLC) using a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6) is optimal for purity assessment . Validate the method by spiking with known impurities (e.g., des-methyl byproducts) and ensuring resolution ≥1.5 between peaks. Mass spectrometry (HRMS) and 2D-NMR (COSY, HSQC) are critical for confirming the sulfonyl-piperidine linkage and dihydrobenzofuran orientation .
Q. How can researchers resolve contradictions in reported spectral data for this compound?
- Methodological Answer : Cross-reference experimental NMR data with computational predictions (e.g., DFT-based chemical shift calculations). For instance, discrepancies in aromatic proton shifts may arise from solvent effects or conformational flexibility of the dihydrobenzofuran ring. Replicate synthesis under standardized conditions and use deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to isolate solvent-induced variations .
Advanced Research Questions
Q. What experimental designs are suitable for investigating the structure-activity relationship (SAR) of this compound in biological systems?
- Methodological Answer : Develop a library of analogs by systematically modifying the dihydrobenzofuran substituents (e.g., replacing methyl groups with halogens) and the piperidine sulfonyl moiety. Use in vitro assays (e.g., enzyme inhibition or receptor binding) paired with molecular docking simulations to correlate structural changes with activity. Employ multivariate analysis to identify key physicochemical descriptors (e.g., logP, polar surface area) .
Q. How can computational modeling predict the metabolic stability of this compound, and what experimental validation is required?
- Methodological Answer : Use in silico tools like ADMET Predictor™ or SwissADME to estimate cytochrome P450 metabolism sites, focusing on the sulfonyl and ester groups. Validate predictions via in vitro microsomal assays (human/rat liver microsomes) with LC-MS/MS metabolite profiling. Compare half-life (t½) values across species to identify interspecies metabolic differences .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for preclinical studies?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs), such as reaction pH and intermediate purity. Use design of experiments (DoE) to optimize parameters like sulfonation time and temperature. For example, a central composite design can model the interaction between reaction time (6–24 hrs) and catalyst loading (1–5 mol%) to maximize yield and minimize impurities .
Methodological Challenges and Contradictions
Q. How should researchers address conflicting reports on the hydrolytic stability of the methyl ester group under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies at varying pH (1.2–7.4) and temperatures (25–40°C). Quantify degradation products (e.g., free carboxylic acid) via HPLC-UV and compare kinetics using the Arrhenius equation. If instability is confirmed, consider prodrug strategies (e.g., tert-butyl esters) to enhance metabolic resistance .
Q. What advanced techniques elucidate the conformational dynamics of the dihydrobenzofuran-piperidine system in solution?
- Methodological Answer : Use nuclear Overhauser effect (NOE) NMR experiments to detect through-space interactions between the benzofuran and piperidine moieties. Molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P water) can further predict dominant conformers and energy barriers for ring puckering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
